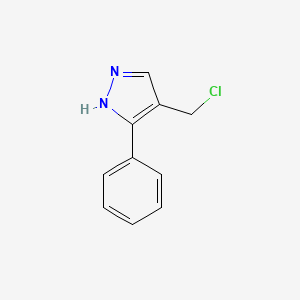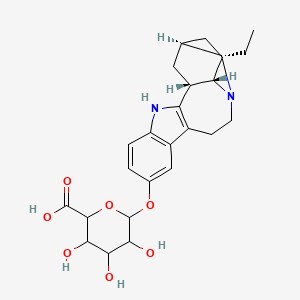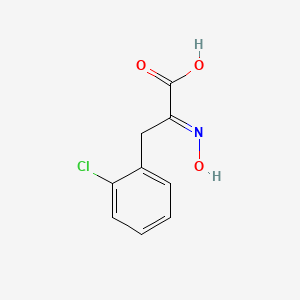
(2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyimino group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid typically involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with malonic acid in the presence of a suitable catalyst to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure the formation of the (2Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: Formation of 3-(2-chlorophenyl)-2-aminopropanoic acid.
Substitution: Formation of various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
(2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the chlorophenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenylacetic Acid: Similar structure but lacks the hydroxyimino group.
3-(2-Chlorophenyl)-2-aminopropanoic Acid: Similar backbone but contains an amino group instead of a hydroxyimino group.
Uniqueness
(2Z)-3-(2-Chlorophenyl)-2-hydroxyiminopropanoic Acid is unique due to the presence of both the chlorophenyl and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C9H8ClNO3 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
(2E)-3-(2-chlorophenyl)-2-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8+ |
Clé InChI |
KBVHACSKAHPTIM-DHZHZOJOSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C/C(=N\O)/C(=O)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(=NO)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B15293739.png)
![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
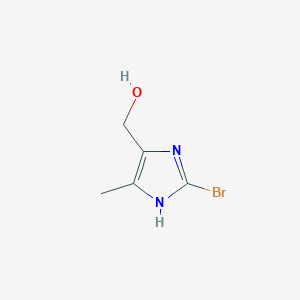
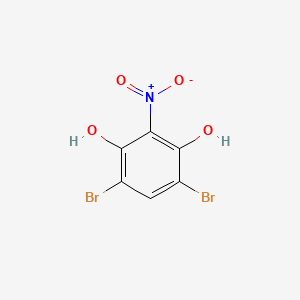


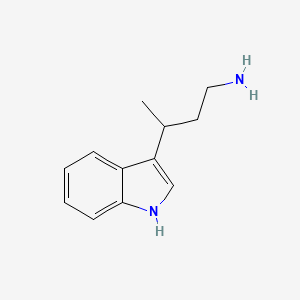
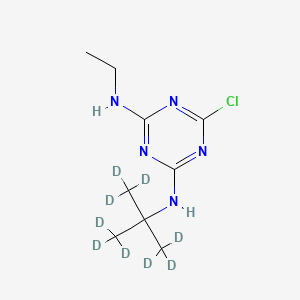
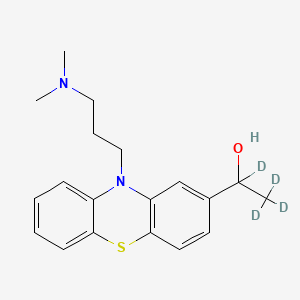
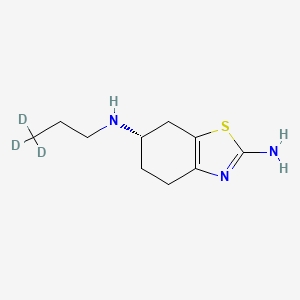
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
